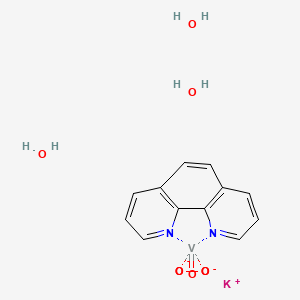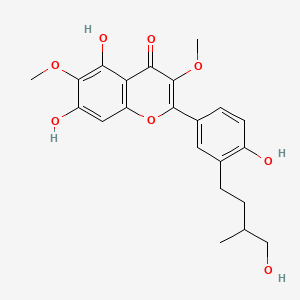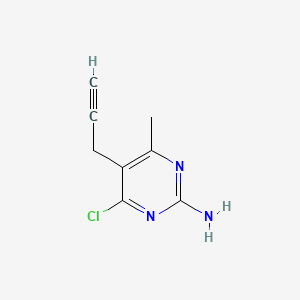
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine, also known as PCMPA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PCMPA is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various neurological processes.
Biochemical and Physiological Effects
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. In addition, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is its selectivity for the mGluR5 receptor, which allows for precise modulation of neurotransmitter release. However, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been found to have off-target effects on other receptors, which can complicate its use in lab experiments. In addition, the synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine. One area of focus is the development of more potent and selective mGluR5 antagonists, which could have improved therapeutic potential for neurological disorders. Another area of research is the investigation of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise mechanisms underlying 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's biochemical and physiological effects, which could provide insights into the development of novel therapeutics.
合成法
The synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be achieved through a multistep process starting from commercially available precursors. The first step involves the reaction of 2,4-dichloro-5-methylpyrimidine with propargylamine, followed by the addition of lithium diisopropylamide to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with chloroacetyl chloride to produce 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine.
科学的研究の応用
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-chloro-6-methyl-5-prop-2-ynylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h1H,4H2,2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJSLGKMVRROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697139 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine | |
CAS RN |
132938-37-5 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

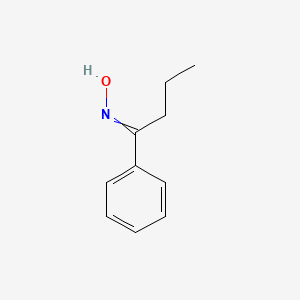

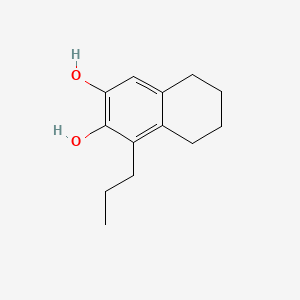

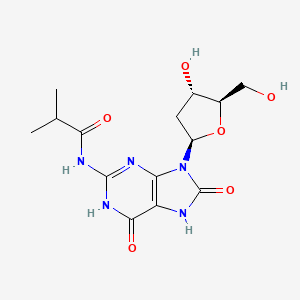
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

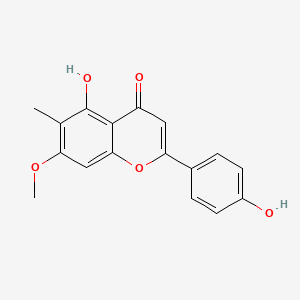
![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
